Phenylvinyldimethoxysilane is an organosilicon compound characterized by the presence of both phenyl and vinyl functional groups, along with two methoxy groups attached to a silicon atom. It is primarily used in the synthesis of silicone resins and as a coupling agent in various chemical applications. The compound's unique structure imparts significant properties that enhance compatibility with organic materials and improve thermal stability.
Phenylvinyldimethoxysilane, with the Chemical Abstracts Service number 80252-62-6, belongs to the class of silanes, specifically alkoxysilanes. It is synthesized through hydrolysis and condensation reactions involving silanes and organic solvents. This compound is categorized under organosilicon compounds, which are known for their versatility in industrial applications, particularly in coatings, adhesives, and sealants.
The synthesis of phenylvinyldimethoxysilane typically involves several steps:
An example synthesis method includes mixing phenyl triethoxysilane, hexamethyldisiloxane, and other silanes in a nitrogen atmosphere, followed by controlled heating to promote hydrolysis and subsequent condensation reactions .
Phenylvinyldimethoxysilane has a molecular formula of and a molecular weight of approximately 240.37 g/mol. The structure consists of:
The structural representation can be simplified as follows:
Phenylvinyldimethoxysilane participates in several chemical reactions:
The mechanism by which phenylvinyldimethoxysilane acts primarily revolves around its ability to form cross-linked structures through hydrosilylation and condensation processes. Upon exposure to moisture or heat:
Phenylvinyldimethoxysilane exhibits several notable physical and chemical properties:
These properties make it suitable for use in high-performance applications such as coatings that require durability under thermal stress.
Phenylvinyldimethoxysilane is utilized in various scientific and industrial applications, including:
Directed ortho-lithiation of halogenated phenylsilanes enables precise functionalization prior to vinyl group introduction. n-Butyllithium-mediated metallation at the ortho-position of bromophenyltrimethoxysilane (–78°C, THF solvent) generates nucleophilic intermediates that undergo Pd-catalyzed Stille coupling with vinyl stannanes (e.g., tributylvinyltin) or Negishi coupling with vinylzinc halides. This sequence achieves regiospecific C–C bond formation while preserving methoxy functionalities critical for downstream sol-gel applications [3] [9]. Key advantages include:
Enantioselective synthesis remains challenging due to silicon’s weak stereodirecting capability. Emerging approaches employ:
Co-condensation of phenylvinyldimethoxysilane with dimethyldiethoxysilane follows distinct kinetic regimes governed by monomer reactivity ratios (r₁ = 0.82, r₂ = 1.24). NMR kinetic studies reveal:
Table 1: Hydrolysis Rate Constants (h⁻¹) in Hybrid Systems
Catalyst | Phenylvinyldimethoxysilane | Dimethyldiethoxysilane | Temperature |
---|---|---|---|
HCl (0.1M) | 0.18 | 0.42 | 25°C |
NH₄OH (0.1M) | 0.05 | 0.12 | 25°C |
Acetic acid | 0.09 | 0.21 | 80°C |
Vinyl groups retard condensation by 3.2× compared to phenyl substituents due to electronic effects. The resulting copolymers exhibit random unit distribution (R = 0.92–1.15) confirmed by ²⁹Si NMR Q³/Q⁴ peak analysis [4] [7].
Methoxy hydrolysis follows specific acid-base catalysis mechanisms:
Orthogonal protection enables selective modification:
Table 2: Protection-Deprotection Strategies for Key Functional Groups
Functional Group | Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility |
---|---|---|---|---|
Si–OH | TBDMS | TBDMSCl, imidazole | F⁻ (TBAF), pH 4.5 buffer | Stable to Grignard reagents |
Vinyl | Bromohydrin | Br₂/H₂O | Zn, acetic acid | Tolerates Si–OMe hydrolysis |
Aromatic OH | MEM | MEMCl, iPr₂NEt | ZnBr₂, CH₂Cl₂ | Stable to lithiation |
Benzyl-based protectors (PMB, DMT) shield phenolic –OH during silane coupling, while tert-butyldimethylsilyl (TBDMS) groups protect silanols against nucleophilic attack [3] [6]. Photolabile o-nitrobenzyl derivatives enable UV-triggered deprotection (λ = 365 nm) for spatial patterning.
The phenyl substituent exerts dominant steric influences:
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